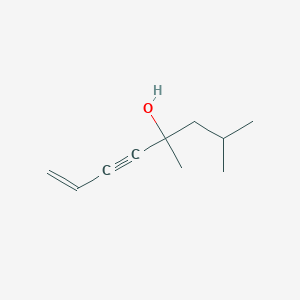
2,4-Dimethyloct-7-en-5-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyloct-7-en-5-yn-4-ol is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound is part of the alkyne family and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloct-7-en-5-yn-4-ol typically involves the use of alkyne and alkene chemistry. One common method is the reaction of a suitable alkyne with a Grignard reagent, followed by a series of steps to introduce the double bond and hydroxyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyloct-7-en-5-yn-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2,4-Dimethyloct-7-en-5-yn-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyloct-7-en-5-yn-4-ol involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyloct-7-en-5-yn-4-yl hexyl ester
- 4-Ethylbenzoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester
- 4-Fluorobenzoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester
Uniqueness
2,4-Dimethyloct-7-en-5-yn-4-ol is unique due to its specific combination of functional groups and the presence of both double and triple bonds. This structure provides it with distinct reactivity patterns compared to other similar compounds, making it valuable in various chemical syntheses and applications.
Properties
CAS No. |
91056-25-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,4-dimethyloct-7-en-5-yn-4-ol |
InChI |
InChI=1S/C10H16O/c1-5-6-7-10(4,11)8-9(2)3/h5,9,11H,1,8H2,2-4H3 |
InChI Key |
FZVQLTKYQUZGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C#CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


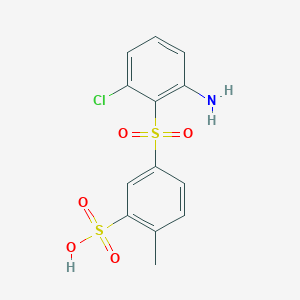
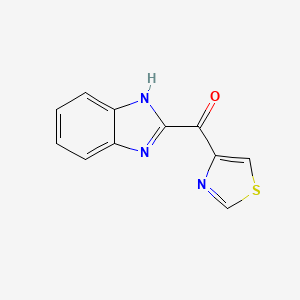
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)

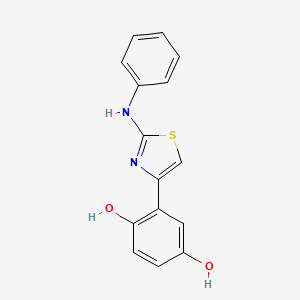
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
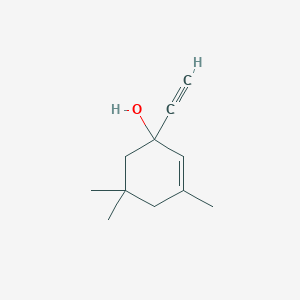
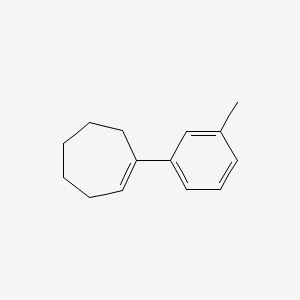
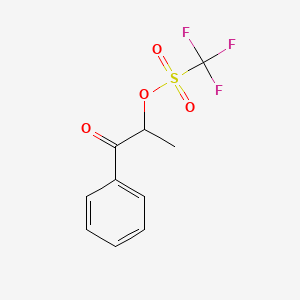
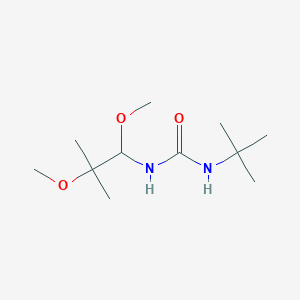
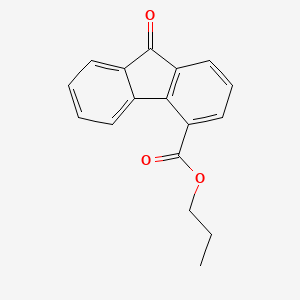
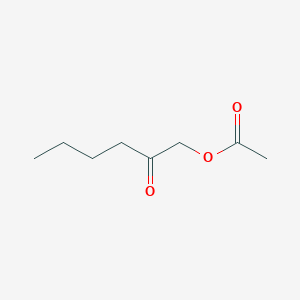
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
